N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine is an organic compound characterized by the presence of both a chlorophenyl and a nitrophenyl group attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine typically involves the condensation reaction between 3-chloroaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(3-chlorophenyl)-1-(3-aminophenyl)methanimine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of N-(3-chlorophenyl)-1-(3-aminophenyl)methanimine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-1-(4-nitrophenyl)methanimine
- N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine
- N-(3-chlorophenyl)-1-(2-nitrophenyl)methanimine
Uniqueness
N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine is unique due to the specific positioning of the chloro and nitro groups on the phenyl rings. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
10480-27-0 |
---|---|
Molecular Formula |
C13H9ClN2O2 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(7-10)16(17)18/h1-9H |
InChI Key |
OVBDZJKHSCHXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.